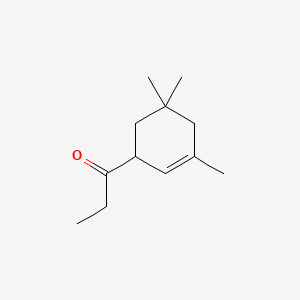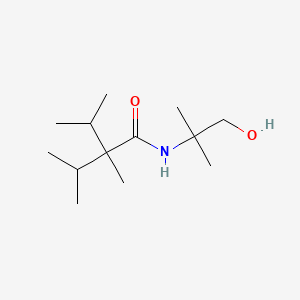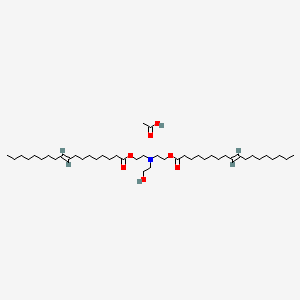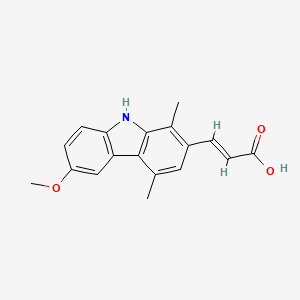
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid is an organic compound with the molecular formula C18H17NO3. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid typically involves the following steps:
Fischer Indole Cyclization: This step involves the cyclization of appropriate precursors in the presence of glacial acetic acid (AcOH) and concentrated hydrochloric acid (HCl) to form the carbazole core.
Functional Group Modification:
Acrylic Acid Introduction:
Industrial Production Methods
This would include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 9H-carbazole-3,6-dicarboxylate
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic Acid
Uniqueness
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
72237-86-6 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(E)-3-(6-methoxy-1,4-dimethyl-9H-carbazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C18H17NO3/c1-10-8-12(4-7-16(20)21)11(2)18-17(10)14-9-13(22-3)5-6-15(14)19-18/h4-9,19H,1-3H3,(H,20,21)/b7-4+ |
InChI Key |
AMXZMQUKJRFNLM-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


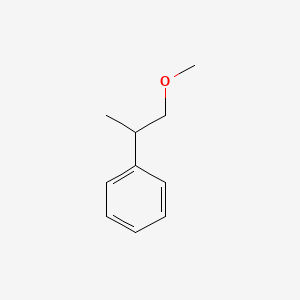

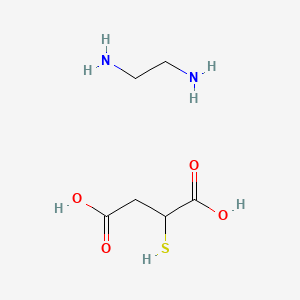

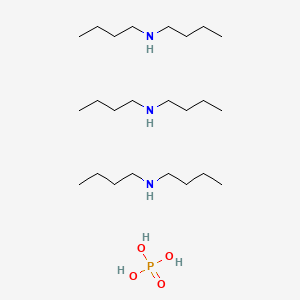
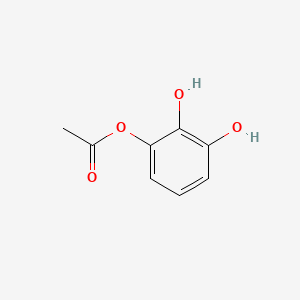
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)



